molecular formula C21H25N3O3 B11109829 Methyl 4-[3-(4-phenylpiperazin-1-yl)propanoylamino]benzoate

Methyl 4-[3-(4-phenylpiperazin-1-yl)propanoylamino]benzoate

Cat. No.: B11109829
M. Wt: 367.4 g/mol
InChI Key: NZSVTFGDGVTNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[3-(4-phenylpiperazino)propanoyl]amino}benzoate is a synthetic organic compound with the molecular formula C21H25N3O3. It is a derivative of piperazine, a heterocyclic compound that is widely used in medicinal chemistry due to its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3-(4-phenylpiperazino)propanoyl]amino}benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(4-phenylpiperazino)propanoyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-{[3-(4-phenylpiperazino)propanoyl]amino}benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-{[3-(4-phenylpiperazino)propanoyl]amino}benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, its structural similarity to epidermal growth factor receptor (EGFR) inhibitors suggests that it may inhibit EGFR activity, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[3-(4-phenylpiperazino)propanoyl]amino}benzoate is unique due to its specific structural configuration, which imparts distinct biological activities. Its combination of a piperazine ring with a benzoate ester group makes it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 4-[3-(4-phenylpiperazin-1-yl)propanoylamino]benzoate

InChI

InChI=1S/C21H25N3O3/c1-27-21(26)17-7-9-18(10-8-17)22-20(25)11-12-23-13-15-24(16-14-23)19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H,22,25)

InChI Key

NZSVTFGDGVTNKF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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